(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone

Beschreibung

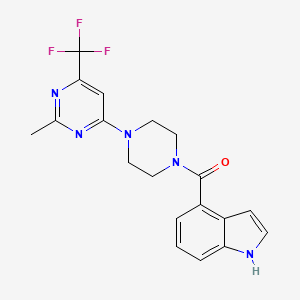

The compound "(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" (hereafter referred to as Compound A) is a structurally complex molecule featuring three distinct pharmacophores:

- Indole moiety: A bicyclic aromatic system known for its role in serotonin receptor modulation and metabolic stability .

- Piperazine linker: A six-membered diamine ring that enhances solubility and facilitates binding to biological targets via hydrogen bonding .

- Pyrimidine substituent: A 2-methyl-6-(trifluoromethyl)pyrimidin-4-yl group, where the trifluoromethyl (CF₃) group confers electron-withdrawing properties, improving metabolic resistance and target affinity .

Compound A is hypothesized to exhibit activity in central nervous system (CNS) disorders or oncology due to its structural resemblance to arylpiperazine-based therapeutics. However, its exact biological profile remains under investigation.

Eigenschaften

IUPAC Name |

1H-indol-4-yl-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3N5O/c1-12-24-16(19(20,21)22)11-17(25-12)26-7-9-27(10-8-26)18(28)14-3-2-4-15-13(14)5-6-23-15/h2-6,11,23H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKIGNKMTCMRNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C4C=CNC4=CC=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone typically involves multi-step organic synthesis techniques. A common synthetic route might include:

Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Pyrimidine Ring Construction: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

Piperazine Introduction: The piperazine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with a halogenated precursor.

Final Coupling: The final step involves coupling the indole, pyrimidine, and piperazine fragments using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Analyse Chemischer Reaktionen

Types of Reactions

(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.

Reduction: The compound can be reduced using hydrogenation techniques, often employing catalysts like palladium on carbon, to reduce double bonds or nitro groups if present.

Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position, using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride for more selective reductions.

Substitution: Halogens (e.g., bromine, chlorine), sulfonyl chlorides, and other electrophiles under acidic or basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring typically yields indole-2,3-dione derivatives, while reduction can lead to partially or fully hydrogenated products.

Wissenschaftliche Forschungsanwendungen

(1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone: has several scientific research applications:

Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical agent, particularly in targeting neurological disorders, cancer, and infectious diseases due to its ability to interact with various biological targets.

Biological Studies: It is used in studies to understand the role of indole derivatives in biological systems, including their interactions with enzymes and receptors.

Chemical Biology: The compound serves as a probe to study cellular pathways and mechanisms, helping to elucidate the function of specific proteins and enzymes.

Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules for industrial applications.

Wirkmechanismus

The mechanism of action of (1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core is known to interact with various biological targets, including serotonin receptors, which play a role in mood regulation and other neurological functions. The pyrimidine and piperazine moieties can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

This section evaluates Compound A against analogs with shared structural motifs (arylpiperazines, pyrimidines, or indoles) to highlight pharmacological and synthetic distinctions.

Structural Analogues and Key Differences

Pharmacological and Physicochemical Properties

- Lipophilicity : Compound A’s trifluoromethyl-pyrimidine group increases logP compared to methyl-substituted analogs (e.g., hypothetical 2-methyl-pyrimidine variants), enhancing blood-brain barrier penetration .

- Solubility: The piperazine linker in Compound A improves aqueous solubility relative to purely aromatic systems (e.g., Compound 14’s pyrazolo-pyrimidinone core) .

- Target Selectivity : Unlike Compound 5 , which targets serotonin receptors, Compound A’s indole moiety may shift activity toward tryptophan hydroxylase or kinase inhibition, depending on substitution patterns .

Metabolic Stability

- The trifluoromethyl group in Compound A reduces oxidative metabolism compared to non-fluorinated analogs (e.g., 2-methyl-pyrimidine derivatives), as seen in studies of similar CF₃-containing drugs .

Biologische Aktivität

The compound (1H-indol-4-yl)(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antifungal, and insecticidal properties, while also examining relevant case studies and research findings.

Structural Overview

The compound consists of an indole moiety linked to a piperazine ring, which is further substituted with a pyrimidine derivative. The trifluoromethyl group enhances the lipophilicity and bioactivity of the compound, making it a candidate for various biological applications.

Anticancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl pyrimidines have shown activity against several cancer cell lines, including:

The mechanism of action is often linked to the inhibition of the PI3K/Akt signaling pathway, which is crucial in tumor growth and survival. The compound's ability to inhibit this pathway could lead to reduced proliferation of cancer cells.

Antifungal Activity

The antifungal efficacy of similar compounds has also been documented. For example, a series of trifluoromethyl pyrimidine derivatives displayed notable antifungal activity against various fungal strains:

| Fungal Strain | Inhibition Rate (%) | Reference |

|---|---|---|

| Botrytis cinerea | 100 | |

| Sclerotinia sclerotiorum | 82.73 | |

| Phomopsis sp. | 54.37 - 82.34 |

These results suggest that the compound could serve as a potent antifungal agent, potentially outperforming existing treatments in certain cases.

Insecticidal Activity

Insecticidal tests have shown that similar compounds exhibit significant activity against agricultural pests such as Spodoptera frugiperda and Mythimna separata. The mortality rates observed at concentrations of 500 µg/mL were comparable to established insecticides:

This highlights the potential for developing environmentally friendly insecticides based on this compound.

Case Studies

- Anticancer Screening : In a study evaluating various trifluoromethyl pyrimidine derivatives, the compound demonstrated significant cytotoxicity against multiple cancer cell lines through MTT assays, indicating its potential as an anticancer drug candidate .

- Antifungal Efficacy : A comparative analysis of antifungal agents showed that certain derivatives achieved inhibition rates exceeding those of standard treatments like tebuconazole against Botrytis cinerea, suggesting promising applications in agriculture .

- Insecticide Development : Research into the insecticidal properties revealed that structurally similar compounds could be developed into effective pest control agents, providing an alternative to traditional chemical pesticides .

Q & A

Q. What are the key synthetic strategies for this compound?

The synthesis involves multi-step organic reactions, typically starting with the preparation of the pyrimidine and piperazine intermediates. Key steps include:

- Coupling reactions : Amide bond formation between the indole and piperazine moieties using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Heterocyclic functionalization : Introduction of the trifluoromethyl and methyl groups on the pyrimidine ring via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) or recrystallization to achieve >95% purity . Optimization of reaction conditions (e.g., reflux in DMF or ethanol) is critical to minimize side products .

Q. What physicochemical properties are critical for experimental handling?

Key properties include:

- Solubility : Limited aqueous solubility (logP ~3.5) necessitates use of DMSO or ethanol for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/basic conditions; store at –20°C in inert atmospheres .

- Thermal stability : Decomposition observed above 200°C via TGA analysis .

Q. Which analytical techniques are recommended for characterization?

- Structural elucidation : H/C NMR for verifying indole, piperazine, and pyrimidine linkages .

- Purity assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Mass confirmation : High-resolution mass spectrometry (HRMS) for molecular ion validation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be elucidated for this compound?

Methodology :

- Synthetic analogs : Modify substituents on the indole (e.g., halogenation) or pyrimidine (e.g., CF replacement) to assess biological impact .

- In vitro assays : Test analogs against target enzymes (e.g., kinases) or receptors (e.g., serotonin receptors) to correlate structural changes with activity .

- Crystallography : Co-crystallize with target proteins to identify binding motifs (e.g., piperazine interactions with catalytic sites) .

Example SAR Table :

| Modification Site | Substituent | Activity (IC) | Key Observation |

|---|---|---|---|

| Pyrimidine C6 | CF | 12 nM | Enhanced target affinity due to electron-withdrawing effect |

| Indole C4 | -OCH | 450 nM | Reduced solubility but improved metabolic stability |

Q. What computational approaches predict biological targets?

- Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) for potential kinase or GPCR targets .

- Molecular dynamics (MD) : Simulate ligand-receptor interactions (≥100 ns) to assess binding stability and conformational changes .

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors on pyrimidine) using Schrödinger Suite .

Q. How should discrepancies in reported biological data be resolved?

Approach :

- Control experiments : Replicate studies under standardized conditions (e.g., pH, temperature) to isolate variables .

- Metabolite screening : Use LC-MS to detect degradation products that may interfere with activity assays .

- Steric/electronic analysis : Computational DFT calculations to evaluate substituent effects on reactivity or binding .

Case Example : Divergent enzyme inhibition results may arise from varying assay pH; adjust to physiological pH (7.4) for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.